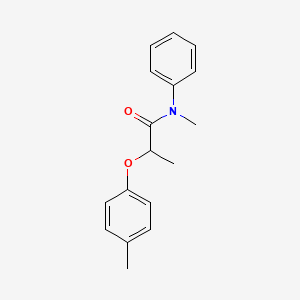![molecular formula C17H26N2O2 B5393215 1-(4-Methyl-1,4-diazepan-1-yl)-2-[2-(propan-2-yl)phenoxy]ethanone](/img/structure/B5393215.png)
1-(4-Methyl-1,4-diazepan-1-yl)-2-[2-(propan-2-yl)phenoxy]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methyl-1,4-diazepan-1-yl)-2-[2-(propan-2-yl)phenoxy]ethanone is a synthetic organic compound characterized by its unique structure, which includes a diazepane ring and a phenoxy group
Métodos De Preparación
The synthesis of 1-(4-Methyl-1,4-diazepan-1-yl)-2-[2-(propan-2-yl)phenoxy]ethanone typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring is synthesized through a series of reactions involving the appropriate amines and alkyl halides under controlled conditions.
Attachment of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions, where the diazepane ring reacts with a phenol derivative in the presence of a base.
Final Coupling: The final step involves coupling the diazepane derivative with the phenoxy derivative using a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
1-(4-Methyl-1,4-diazepan-1-yl)-2-[2-(propan-2-yl)phenoxy]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles such as amines or thiols replace the phenoxy group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux conditions).
Aplicaciones Científicas De Investigación
1-(4-Methyl-1,4-diazepan-1-yl)-2-[2-(propan-2-yl)phenoxy]ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.
Industry: It is utilized in the development of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 1-(4-Methyl-1,4-diazepan-1-yl)-2-[2-(propan-2-yl)phenoxy]ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways such as the MAPK/ERK pathway or the PI3K/Akt pathway, which are involved in cell proliferation, survival, and apoptosis.
Comparación Con Compuestos Similares
1-(4-Methyl-1,4-diazepan-1-yl)-2-[2-(propan-2-yl)phenoxy]ethanone can be compared with other similar compounds, such as:
1-(4-Methyl-1,4-diazepan-1-yl)-2-phenoxyethanone: Lacks the isopropyl group, which may affect its biological activity and chemical reactivity.
1-(4-Methyl-1,4-diazepan-1-yl)-2-[2-(methyl)phenoxy]ethanone: Contains a methyl group instead of an isopropyl group, leading to differences in steric and electronic properties.
1-(4-Methyl-1,4-diazepan-1-yl)-2-[2-(tert-butyl)phenoxy]ethanone: The tert-butyl group introduces significant steric hindrance, potentially altering its interactions with molecular targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(4-methyl-1,4-diazepan-1-yl)-2-(2-propan-2-ylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14(2)15-7-4-5-8-16(15)21-13-17(20)19-10-6-9-18(3)11-12-19/h4-5,7-8,14H,6,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSGAXXQIWGHNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)N2CCCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825622 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-bromo-N-[3-(1H-tetrazol-5-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5393138.png)
![2-methoxy-5-[(methylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5393145.png)

![N-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)cyclopropanecarboxamide](/img/structure/B5393174.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5393181.png)
![4-{[(3-methyl-1H-pyrazol-5-yl)carbonyl]amino}-N-phenylpiperidine-1-carboxamide](/img/structure/B5393188.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-methylphenyl 4-nitrobenzoate](/img/structure/B5393189.png)

![6-methyl-5-{[2-(2-pyridin-2-ylethyl)piperidin-1-yl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5393198.png)
![4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}ethylidene]benzenesulfonamide](/img/structure/B5393207.png)
![4-(1H-pyrazol-1-yl)-1-[4-(1H-tetrazol-1-yl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B5393226.png)
![(3R*,3aR*,7aR*)-1-(2-fluorobenzoyl)-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5393231.png)
![N-[5-(aminosulfonyl)-2-methoxyphenyl]-2,4-dichlorobenzamide](/img/structure/B5393238.png)
![N-(2,4-dimethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5393245.png)
